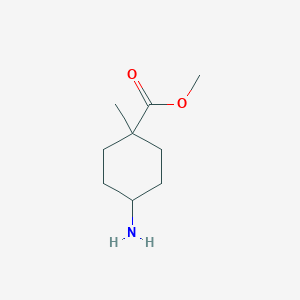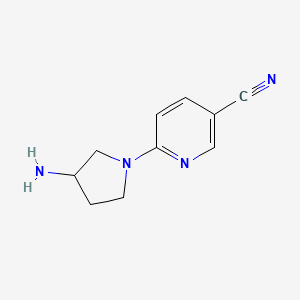![molecular formula C16H12BrClN4O B8674979 2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8674979.png)
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline is a complex organic compound with a molecular formula of C₁₆H₁₂BrClN₄O and a molecular weight of 391.65 g/mol . This compound features a quinoline core structure substituted with an azetidine ring and a pyrimidine moiety, making it a unique and versatile molecule in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the azetidine ring, and the attachment of the pyrimidine moiety. One common synthetic route involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Attachment of Pyrimidine Moiety: The pyrimidine moiety can be attached through a nucleophilic substitution reaction, where the bromine atom on the pyrimidine ring is replaced by the azetidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
作用機序
The mechanism of action of 2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA/RNA: Intercalating into DNA or RNA, disrupting their function and leading to cell death.
Modulating Signaling Pathways: Affecting signaling pathways involved in cell proliferation, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
2-(3-((5-Bromo-2-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)quinoline: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
2-(3-((5-Bromo-2-chloropyrimidin-4-yl)oxy)piperidin-1-yl)quinoline: Similar structure but with a piperidine ring instead of an azetidine ring.
2-(3-((5-Bromo-2-chloropyrimidin-4-yl)oxy)morpholin-1-yl)quinoline: Similar structure but with a morpholine ring instead of an azetidine ring.
Uniqueness
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C16H12BrClN4O |
|---|---|
分子量 |
391.6 g/mol |
IUPAC名 |
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C16H12BrClN4O/c17-12-7-19-16(18)21-15(12)23-11-8-22(9-11)14-6-5-10-3-1-2-4-13(10)20-14/h1-7,11H,8-9H2 |
InChIキー |
YGOIUXAMIRHVPC-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=NC(=NC=C4Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















